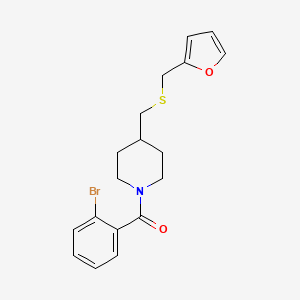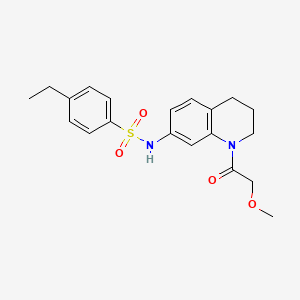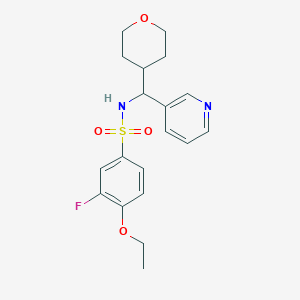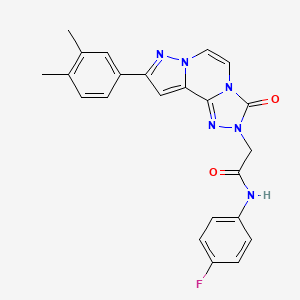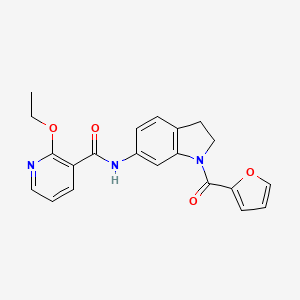
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide, commonly known as FIN-56, is a small molecule inhibitor used in scientific research. This compound has been extensively studied for its potential therapeutic effects in cancer treatment. FIN-56 has been shown to inhibit the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into the synthesis of compounds structurally related to 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide has yielded significant insights into their chemical properties and potential applications. Studies have focused on developing efficient synthetic routes to access various nicotinamide derivatives due to their importance in medicinal chemistry and material science. For instance, the synthesis of furan-2-yl nicotinamide derivatives has been explored for their potential applications in drug discovery and development. These efforts are aimed at enhancing the chemical diversity and bioactivity of nicotinamide-based compounds through structural modifications (Ismail et al., 2003; Ismail & Boykin, 2004).
Biological Activities
Nicotinamide derivatives, including those with structural similarities to this compound, have been extensively studied for their biological activities. These compounds have been evaluated for antiprotozoal, antimicrobial, and anticancer properties. For example, certain nicotinamide analogs exhibit potent antiprotozoal activity against pathogens like Trypanosoma and Plasmodium species, highlighting their potential as therapeutic agents for infectious diseases (Ismail et al., 2003). Additionally, novel nicotinamide derivatives have been synthesized and assessed for herbicidal activity, demonstrating the versatility of these compounds in addressing various biological targets (Yu et al., 2021).
Potential Applications in Drug Discovery and Development
The unique properties of nicotinamide derivatives, akin to this compound, have positioned them as valuable scaffolds in drug discovery and development. Their ability to modulate various biological pathways has led to the exploration of their therapeutic potential across a range of diseases, including cancer, metabolic disorders, and infectious diseases. The structural and functional diversity of these compounds enables the targeting of specific cellular processes, offering opportunities for the development of novel therapeutics with enhanced efficacy and specificity (Ismail & Boykin, 2004; Yu et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-2-27-20-16(5-3-10-22-20)19(25)23-15-8-7-14-9-11-24(17(14)13-15)21(26)18-6-4-12-28-18/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSQSWDWHJGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

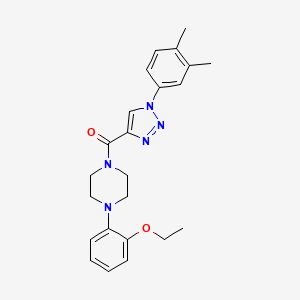
![Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2917023.png)
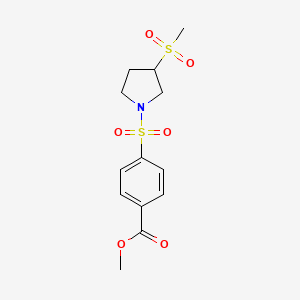
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917027.png)
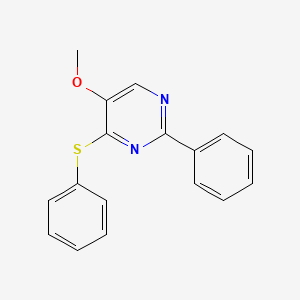
![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)


